Welcome to the BenchChem Online Store!
molecular formula C21H27NOS B1198182 Tibalosin

Tibalosin

Cat. No. B1198182
M. Wt: 341.5 g/mol
InChI Key: FJLRGFADCXTJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04638070

Procedure details

4 gr of 1-(2,3-dihydro-5-benzo[b]thienyl-2-bromo-1-propanol, 100 ml of ethanol and 20 gr of 4-phenylbutylamine are refluxed for 5 hours. The solvent and excess amine are evaporated in vacuo and the residue obtained is treated with ether. The solid is recrystallized from a mixture of methanol and ether, and the corresponding free base is obtained by treatment with a diluted NaOH solution and recrystallized from acetone. 1.05 gr of final product are so obtained.
Name
2,3-dihydro-5-benzo[b]thienyl-2-bromo-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7]([CH:10]([OH:14])[CH:11](Br)[CH3:12])[CH:8]=[CH:9][C:2]1=2.C(O)C.[C:18]1([CH2:24][CH2:25][CH2:26][CH2:27][NH2:28])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CCOCC>[S:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7]([CH:10]([OH:14])[CH:11]([NH:28][CH2:27][CH2:26][CH2:25][CH2:24][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH3:12])[CH:8]=[CH:9][C:2]1=2

Inputs

Step One
Name
2,3-dihydro-5-benzo[b]thienyl-2-bromo-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(CC1)C=C(C=C2)C(C(C)Br)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess amine are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from a mixture of methanol and ether

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(CC1)C=C(C=C2)C(C(C)NCCCCC2=CC=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.